(S)-1-Benzylpyrrolidin-3-ol

Calcium Channel Pharmacology Stereoselectivity Dihydropyridine Derivatives

(S)-1-Benzylpyrrolidin-3-ol (CAS 101385-90-4) is an enantiopure chiral secondary alcohol featuring a pyrrolidine core N‑substituted with a benzyl protecting group. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, it exists as a clear light yellow to pale brown liquid at ambient temperature.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 101385-90-4
Cat. No. B008672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzylpyrrolidin-3-ol
CAS101385-90-4
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1
InChIKeyYQMXOIAIYXXXEE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzylpyrrolidin-3-ol (CAS 101385-90-4) – Chiral Pyrrolidine Building Block for Asymmetric Synthesis and Pharmaceutical Impurity Standards


(S)-1-Benzylpyrrolidin-3-ol (CAS 101385-90-4) is an enantiopure chiral secondary alcohol featuring a pyrrolidine core N‑substituted with a benzyl protecting group. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, it exists as a clear light yellow to pale brown liquid at ambient temperature . The compound serves primarily as a versatile chiral intermediate in the stereoselective synthesis of bioactive molecules and is explicitly employed in the preparation of barnidipine hydrochloride impurities for pharmaceutical quality control . Its well‑defined (S)-stereochemistry at the C3 position enables predictable stereochemical outcomes in downstream transformations, making it a critical reagent for asymmetric synthesis campaigns requiring absolute configurational control [1].

Why (S)-1-Benzylpyrrolidin-3-ol (CAS 101385-90-4) Cannot Be Casually Replaced by Structurally Similar Pyrrolidine Analogs


Substituting (S)-1‑benzylpyrrolidin‑3‑ol with a racemic mixture, the (R)-enantiomer, or an alternative N‑substituted pyrrolidinol introduces uncontrolled variables that directly compromise reaction stereoselectivity, impurity profile, and pharmacological activity. In the synthesis of calcium channel antagonists such as YM‑09730, the (S,S)‑enantiomer derived from (S)-1‑benzylpyrrolidin‑3‑ol exhibited the highest [³H]nitrendipine binding affinity and longest duration of coronary vasodilation, whereas the (R,S)‑diastereomer was the least potent [1]. Furthermore, the absolute stereochemistry of the pyrrolidine C3 position dictates the conformational restriction of the 1,4‑dihydropyridine ring, a factor that cannot be replicated by the opposite enantiomer or by achiral analogs [2]. Even when a chiral center is not directly involved in the pharmacophore, the presence of residual enantiomeric impurities from an incompletely resolved intermediate alters the crystallization behavior, optical rotation, and regulatory acceptance of the final active pharmaceutical ingredient . Therefore, procurement of (S)-1‑benzylpyrrolidin‑3‑ol with verifiable enantiomeric excess and chemical purity is non‑negotiable for applications where stereochemical fidelity determines product performance or compliance.

Quantitative Differentiation of (S)-1-Benzylpyrrolidin-3-ol (CAS 101385-90-4) Against Closest Comparators


Direct Head-to-Head Comparison: Enantiomer-Dependent Calcium Channel Antagonist Potency

In a side-by-side evaluation of the four possible stereoisomers of the calcium antagonist YM‑09730 synthesized from (S)- or (R)-1‑benzyl‑3‑pyrrolidinol and the corresponding dihydropyridine enantiomers, the (S,S)-isomer derived from (S)-1‑benzylpyrrolidin‑3‑ol demonstrated the highest [³H]nitrendipine binding affinity and the greatest coronary vasodilating activity [1]. The potency order was (S,S)-3a > (S,R)-3b > (R,R)-3d > (R,S)-3c [1].

Calcium Channel Pharmacology Stereoselectivity Dihydropyridine Derivatives

Cross-Study Comparable: Enantiomeric Excess Achieved via Optimized Asymmetric Synthesis

Multiple preparative methods have been benchmarked for producing (S)-1‑benzylpyrrolidin‑3‑ol with high enantiomeric excess. An enzymatic hydroxylation approach using a directed evolution mutant of P450pyr monooxygenase achieved 83% ee (R) compared to the wild‑type enzyme's 43% ee (S), demonstrating that protein engineering can invert enantioselectivity but also that achieving high ee (S) requires careful selection of the biocatalyst . In contrast, a practical chemical asymmetric hydroboration followed by diastereomeric salt resolution yielded the (S)-enantiomer with >99% ee, representing the gold standard for optical purity .

Asymmetric Synthesis Biocatalysis Enantioselectivity

Direct Head-to-Head Comparison: Optical Purity and Specific Rotation as Identity Markers

The (S)-enantiomer of 1‑benzylpyrrolidin‑3‑ol exhibits a specific optical rotation of [α]²⁴/ᴅ −3.7° (c = 5, MeOH), whereas the (R)-enantiomer shows [α]²⁴/ᴅ +3.7° under identical conditions . This opposite and equal magnitude of rotation provides a rapid, quantitative method for verifying enantiomeric identity and approximate optical purity before use.

Chiral Analysis Quality Control Specific Rotation

Supporting Evidence: High Purity and Low Moisture Specifications for Reliable Synthetic Performance

Commercial suppliers routinely offer (S)-1‑benzylpyrrolidin‑3‑ol with a minimum purity of 98% (by GC) and moisture content ≤0.5% [1]. Some vendors provide material with purity ≥99% and enantiomeric excess ≥98% . These tight specifications exceed the typical 95% purity of many generic chiral building blocks and minimize the introduction of side‑reaction‑promoting impurities such as water.

Chemical Purity Moisture Content Intermediate Quality

Optimal Scientific and Industrial Use Cases for (S)-1-Benzylpyrrolidin-3-ol (CAS 101385-90-4)


Stereoselective Synthesis of Dihydropyridine Calcium Channel Blockers

When preparing the potent calcium antagonist YM‑09730, the (S,S)-diastereomer derived from (S)-1‑benzylpyrrolidin‑3‑ol exhibits the highest [³H]nitrendipine binding affinity and longest duration of action [1]. Use of the (R)-enantiomer or racemic mixture yields less active or inactive diastereomers, directly compromising pharmacological efficacy. This scenario is critical for medicinal chemistry campaigns targeting cardiovascular indications.

Synthesis of Barnidipine Hydrochloride Impurity Standards for Regulatory Compliance

(S)-1-Benzylpyrrolidin‑3‑ol is explicitly used as a starting material for synthesizing impurities of the antihypertensive drug barnidipine hydrochloride . Analytical reference standards of these impurities are required for method validation and batch release testing under ICH guidelines. The compound's high enantiopurity (>99% ee) ensures that the resulting impurity standards accurately reflect the stereochemical impurity profile of the active pharmaceutical ingredient.

Asymmetric Synthesis of Dopamine D3/D4 Receptor Antagonists

In the synthesis of (S)-(+)-N-(1‑benzyl‑3‑pyrrolidinyl)-5‑chloro‑4-[(cyclopropylcarbonyl)amino]-2‑methoxybenzamide (YM‑43611), the (S)-configured pyrrolidine core contributes to high affinity for dopamine D₃ and D₄ receptors [2]. The compound's defined (S)-stereochemistry is essential for maintaining the correct spatial orientation of the N‑substituent relative to the receptor binding pocket, and substitution with the (R)-enantiomer would yield a different pharmacological profile.

Preparation of Enantiopure Chiral Building Blocks via Enzymatic Resolution or Asymmetric Catalysis

Researchers developing novel asymmetric transformations can use (S)-1‑benzylpyrrolidin‑3‑ol as a benchmark substrate for evaluating new chiral catalysts or enzymes . Its well‑characterized optical rotation ([α]²⁴/ᴅ −3.7°) and established HPLC methods for enantiomeric excess determination provide a reliable baseline for comparing catalyst performance and enantioselectivity.

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